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molecular formula C10H17N3O2 B8285696 6-Amino-3-methyl-1-neopentyluracil

6-Amino-3-methyl-1-neopentyluracil

Cat. No. B8285696
M. Wt: 211.26 g/mol
InChI Key: GYYZRTHGXKOYFI-UHFFFAOYSA-N
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Patent
US07253176B1

Procedure details

6-Amino-1-neopentyluracil (90c) (5.9 g, 0.03 mol) were dissolved in 1 N NaOH (50 ml) and then under vigorous stirring dimethylsulfate (3.9 ml, 0.033 mol) dropwise added at room temp. A precipitate separated and was collected after 2 hours. After washing with water and drying in a vacuum desiccator resulted 5.76 g (91%) of colorless crystals.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])[C:6](=[O:13])[NH:5][C:4](=[O:14])[CH:3]=1.[CH3:15]OS(OC)(=O)=O>[OH-].[Na+]>[NH2:1][C:2]1[N:7]([CH2:8][C:9]([CH3:11])([CH3:10])[CH3:12])[C:6](=[O:13])[N:5]([CH3:15])[C:4](=[O:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
NC1=CC(NC(N1CC(C)(C)C)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise added at room temp
CUSTOM
Type
CUSTOM
Details
A precipitate separated
CUSTOM
Type
CUSTOM
Details
was collected after 2 hours
Duration
2 h
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(N(C(N1CC(C)(C)C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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